molecular formula C12H11BrN2O4S B2516543 3-((1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034610-51-8

3-((1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No.: B2516543
CAS No.: 2034610-51-8
M. Wt: 359.19
InChI Key: AGEZGAWSWSJFQG-UHFFFAOYSA-N
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Description

3-((1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C12H11BrN2O4S and its molecular weight is 359.19. The purity is usually 95%.
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Scientific Research Applications

The Reaction of β‐Amino Alcohols with 1,1′‐Carbonyldiimidazole

Research by Cutugno et al. (2001) on the reaction of β-amino alcohols with 1,1′-carbonyldiimidazole highlights the synthesis of 1,3-oxazolidin-2-ones from N-H, N-methyl, and N-arylmethyl derivatives, showcasing the versatility of oxazolidine rings in synthetic chemistry Cutugno et al., 2001.

Famoxadone: An Oxazolidinone Fungicide

The discovery and optimization of famoxadone, detailed by Sternberg et al. (2001), present an oxazolidinone fungicide demonstrating effective control of various plant pathogens. This underscores the biological activity and potential agricultural applications of oxazolidinone derivatives Sternberg et al., 2001.

Synthesis and Photolysis of 4-Thioxoazetidin-2-ones

Research on the synthesis and photolysis of 4-thioxoazetidin-2-ones by Sakamoto et al. (1988) further demonstrates the chemical reactivity of azetidinone derivatives under photolysis conditions, leading to various cyclic compounds Sakamoto et al., 1988.

Flash Vacuum Pyrolysis of Oxazolidine-2,4-diones

The study of flash vacuum pyrolysis of oxazolidine-2,4-diones by Aitken and Thomas (2002) explores the decomposition pathways of oxazolidinediones under high-temperature conditions, contributing to the understanding of the thermal stability and reactivity of such compounds Aitken & Thomas, 2002.

Versatile Synthesis of Quaternary 1,3-Oxazolidine-2,4-diones

Merino et al. (2010) describe a novel approach to synthesizing 1,3-oxazolidine-2,4-diones, highlighting the synthetic versatility and potential pharmaceutical applications of oxazolidinone derivatives Merino et al., 2010.

Future Directions

Thiophene-based analogs continue to be a focus of research due to their potential as biologically active compounds . Future research may continue to explore the synthesis, properties, and potential applications of these compounds.

Properties

IUPAC Name

3-[[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O4S/c13-8-1-9(20-6-8)11(17)14-2-7(3-14)4-15-10(16)5-19-12(15)18/h1,6-7H,2-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEZGAWSWSJFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CS2)Br)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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